molecular formula C13H17NO8 B185942 Deferiprone 3-O-beta-D-Glucuronide CAS No. 141675-48-1

Deferiprone 3-O-beta-D-Glucuronide

Cat. No.: B185942
CAS No.: 141675-48-1
M. Wt: 315.28 g/mol
InChI Key: VOJFZOAEFOZFIL-VLSLFRSYSA-N
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Mechanism of Action

Target of Action

Deferiprone 3-O-beta-D-Glucuronide is a metabolite of Deferiprone, an oral iron chelator . The primary target of this compound is ferric ions (iron III) . Iron overload is a common issue in patients with conditions like sickle cell disease and thalassemia syndromes, who undergo repeated blood transfusions . By targeting ferric ions, this compound helps to reduce the iron burden in these patients .

Mode of Action

This compound, like its parent compound Deferiprone, acts by binding to ferric ions (iron III) to form a stable complex . This complex is then eliminated in the urine . Deferiprone is more selective for iron, with other metals such as zinc, copper, and aluminum having a lower affinity for Deferiprone .

Biochemical Pathways

By binding to excess iron in the body, it prevents the harmful effects of iron accumulation, such as damage to the liver, heart, and endocrine organs .

Pharmacokinetics

This compound is rapidly absorbed and metabolized. Following drug administration, serum levels of Deferiprone and this compound rise to maximum concentrations at 1.0 and 2.8 hours post-dose, respectively . The half-lives of Deferiprone and this compound are 1.5 and 1.6 hours, respectively . The majority of the administered drug is metabolized and excreted as this compound, with less than 4% excreted unchanged in urine up to 10 hours post-dose .

Result of Action

The primary result of the action of this compound is the reduction of iron overload in patients with conditions like sickle cell disease and thalassemia syndromes . By chelating excess iron, it helps to prevent the harmful effects of iron accumulation, including damage to vital organs .

Biochemical Analysis

Biochemical Properties

Deferiprone 3-O-beta-D-Glucuronide plays a significant role in biochemical reactions, particularly in the detoxification and excretion of deferiprone. This compound interacts with various enzymes, including UDP-glucuronosyltransferases (UGTs), which catalyze the glucuronidation process. The interaction between this compound and UGTs is essential for converting deferiprone into a more water-soluble form, facilitating its elimination via the kidneys . Additionally, this compound may interact with transport proteins involved in its cellular uptake and excretion.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By chelating excess iron, this compound helps prevent iron-induced oxidative stress and cellular damage. This compound can modulate the expression of genes involved in iron homeostasis and oxidative stress response . Furthermore, this compound may affect cellular metabolism by altering the availability of iron, a critical cofactor for many metabolic enzymes.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to bind to ferric ions (iron III) and form a stable complex, which is then excreted in the urine . This iron-chelating activity is crucial for reducing iron overload and preventing iron-mediated cellular damage. This compound’s interaction with UGTs and transport proteins further facilitates its excretion and enhances its therapeutic efficacy.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable, with a half-life of approximately 1.6 hours . Over time, this compound is metabolized and excreted, with the majority of the administered dose being eliminated within 10 hours post-dose . Long-term studies have indicated that this compound does not accumulate significantly in tissues, reducing the risk of chronic toxicity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively reduces iron overload without causing significant adverse effects . At higher doses, this compound may induce toxic effects, including renal and hepatic toxicity, due to the excessive chelation of essential metals and disruption of metal homeostasis . These findings highlight the importance of optimizing dosage to balance efficacy and safety.

Metabolic Pathways

This compound is primarily involved in the metabolic pathway of deferiprone, where it is formed through the action of UGTs . This glucuronidation process is a key step in the detoxification and excretion of deferiprone. The interaction of this compound with UGTs and other metabolic enzymes ensures its efficient conversion and elimination from the body.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various transporters and binding proteins . These transporters facilitate the cellular uptake and excretion of this compound, ensuring its effective removal from the body. The distribution of this compound is influenced by its solubility and interaction with cellular transport mechanisms.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with UGTs and other metabolic enzymes . This localization is essential for its role in the glucuronidation process and subsequent excretion. Additionally, this compound may be transported to other cellular compartments through specific targeting signals and post-translational modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of deferiprone 3-O-beta-D-glucuronide typically involves the enzymatic glucuronidation of deferiprone. This reaction is catalyzed by UDP-glucuronosyltransferase enzymes, which transfer glucuronic acid from UDP-glucuronic acid to deferiprone . The reaction conditions generally include an aqueous buffer system at physiological pH and temperature.

Industrial Production Methods: : Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for the enzymatic reaction, ensuring high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: : Deferiprone 3-O-beta-D-glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of the glucuronide moiety and release of deferiprone .

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Properties

CAS No.

141675-48-1

Molecular Formula

C13H17NO8

Molecular Weight

315.28 g/mol

IUPAC Name

(3R,4R,5R,6R)-6-(1,2-dimethyl-4-oxopyridin-3-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C13H17NO8/c1-5-10(6(15)3-4-14(5)2)21-13-9(18)7(16)8(17)11(22-13)12(19)20/h3-4,7-9,11,13,16-18H,1-2H3,(H,19,20)/t7-,8-,9-,11?,13+/m1/s1

InChI Key

VOJFZOAEFOZFIL-VLSLFRSYSA-N

SMILES

CC1=C(C(=O)C=CN1C)OC2C(C(C(C(O2)C(=O)O)O)O)O

Isomeric SMILES

CC1=C(C(=O)C=CN1C)O[C@@H]2[C@@H]([C@@H]([C@H](C(O2)C(=O)O)O)O)O

Canonical SMILES

CC1=C(C(=O)C=CN1C)OC2C(C(C(C(O2)C(=O)O)O)O)O

Origin of Product

United States

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